AJ-76

Dopamine D3 Receptor Receptor Binding Selectivity

Choose AJ-76 ((1S,2R)-AJ 76) over general dopamine antagonists like haloperidol or raclopride for precise autoreceptor studies. Its distinct D3 vs. D2 affinity and unique effects on dopamine synthesis/turnover are critical for dissecting autoreceptor roles in microdialysis, cocaine abuse models, and D3 inverse agonism assays. Ensure your research is valid with the specific, differentiated compound.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 85379-09-5
Cat. No. B1662977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJ-76
CAS85379-09-5
Synonyms(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1C)C=CC=C2OC
InChIInChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1
InChIKeyYGHLYBIUVOLKCV-SMDDNHRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AJ-76 (CAS 85379-09-5): Procurement-Ready Dopamine Autoreceptor Antagonist for Neuroscience Research


AJ-76 ((+)-AJ 76; (1S,2R)-AJ 76) is a synthetic aminotetralin dopamine receptor antagonist that exhibits preferential binding to dopamine autoreceptors over postsynaptic receptors [1]. It is the N-monopropyl derivative and active metabolite of the closely related compound UH-232 [2]. The compound is characterized by its defined stereochemistry (1S,2R) and its ability to increase dopamine synthesis and turnover in the rat brain while having minimal impact on serotonin and norepinephrine systems [1].

Why AJ-76 Cannot Be Substituted with Generic D2 Antagonists or Aminotetralin Analogs


Substituting AJ-76 with a general dopamine antagonist like haloperidol or raclopride, or even its close analog UH-232, will yield divergent experimental outcomes due to AJ-76's distinct D3 vs. D2 receptor affinity profile and its unique effects on in vivo dopamine dynamics [1]. While UH-232 is often described as having practically identical effects to its metabolite AJ-76, direct comparative studies reveal significant behavioral and neurochemical differences, particularly regarding locomotor response and regional dopamine release [2]. Therefore, procurement decisions must be guided by the specific, quantifiable differentiation of AJ-76, not just its class membership.

Quantitative Differentiation of AJ-76: Head-to-Head Evidence for Scientific Selection


AJ-76 vs. Haloperidol, UH-232, and Nafadotride: D3 Receptor Affinity and D2:D3 Selectivity Profile

In a comparative in vitro binding study using recombinant human receptors, AJ-76 demonstrated a Ki of 26 nM at the D3 receptor, with a D2:D3 selectivity ratio of 6. This places its affinity and selectivity in a distinct category compared to the high-affinity D2-preferring antagonist haloperidol (Ki 2 nM, ratio 0.2), the more D3-selective nafadotride (Ki 0.5 nM, ratio 9), and its close analog (+)-UH 232 (Ki 3 nM, ratio 8) [1].

Dopamine D3 Receptor Receptor Binding Selectivity Aminotetralin

AJ-76 Exhibits a Unique In Vivo Neurochemical Fingerprint Distinct from Haloperidol and Raclopride

In a microdialysis study comparing the in vivo neurochemical profiles of dopamine antagonists, AJ-76 produced a unique pattern of changes in brain dialysate dopamine and the metabolite DOPAC. The relative increase in dialysate dopamine over DOPAC for AJ-76 was markedly different from that of haloperidol and raclopride, leading the authors to describe this ratio as a 'neurochemical fingerprint' that is unique for different dopamine receptor antagonists [1]. While quantitative ratios are not provided in the abstract, the study concludes that (+)-UH232 and especially (+)-AJ76 seem to preferentially target release-regulating autoreceptors at the axon terminal level.

Microdialysis Dopamine Release DOPAC Neurochemistry In Vivo

AJ-76 Functions as a Full Inverse Agonist at the Dopamine D3 Receptor, a Property Shared with Haloperidol and Raclopride

In a functional assay measuring [35S]GTPγS binding to the human dopamine D3 receptor expressed in CHO cells, AJ-76 acted as a full inverse agonist, significantly inhibiting basal G protein activity [1]. This functional property was also observed for haloperidol, (+)-UH-232, and raclopride, in contrast to the partial inverse agonist activity of clozapine.

Inverse Agonism D3 Receptor G Protein GTPγS Binding

AJ-76 and UH-232 Produce Opposite Effects on Cocaine-Induced Locomotor Activity

Despite their close structural relationship and similar in vitro profiles, AJ-76 and UH-232 produced opposite effects on the early phase of cocaine-induced locomotor stimulation. In a rat study, when co-administered with cocaine, (+)-UH232 inhibited while (+)-AJ76 enhanced the locomotor stimulation observed during the first 30 minutes [1]. This divergence highlights a critical in vivo functional difference.

Behavioral Pharmacology Locomotor Activity Cocaine Autoreceptor

AJ-76 and UH-232 Show Differential Displacement of In Vivo Agonist Binding in the Intact vs. Denervated Striatum

In a study using rats with a unilateral 6-OHDA lesion of the substantia nigra, (+)-AJ 76 and (+)-UH 232 were compared for their ability to displace the in vivo binding of the dopamine receptor agonist DP-5,6-ADTN. (+)-UH 232 was significantly less efficient at displacing binding on the lesioned (denervated) side compared to the intact side. In contrast, the DP-5,6-ADTN-displacing effect of (+)-AJ 76 did not differ between the intact and the denervated striatum [1].

In Vivo Binding 6-OHDA Lesion Dopamine Receptor Striatum

AJ-76 Procurement: Validated Application Scenarios in Neuroscience R&D


Investigating Presynaptic Dopamine Autoreceptor Function and Terminal Release Mechanisms

Due to its moderate D3 affinity and unique neurochemical fingerprint in microdialysis studies [1], AJ-76 is an optimal tool for dissecting the role of terminal dopamine autoreceptors in regulating dopamine synthesis and release. Its distinct DA/DOPAC ratio profile, compared to haloperidol and raclopride [1], allows researchers to specifically probe release-modulating autoreceptors without the confounding effects of strong postsynaptic D2 blockade.

Modeling and Studying Potential Pharmacotherapies for Psychostimulant Abuse

The differential effects of AJ-76 on cocaine-induced behaviors—specifically its ability to enhance early-phase locomotor stimulation while antagonizing later-phase stimulation and stereotypy [2]—make it a valuable compound for preclinical models of cocaine abuse. Its unique profile, distinct from UH-232 [2], supports its use in studies aimed at understanding the complex role of dopamine autoreceptors in the acute and chronic effects of psychostimulants.

Probing the Functional Selectivity and Inverse Agonism of Dopamine D3 Receptors

As a characterized full inverse agonist at the D3 receptor [3], AJ-76 serves as a reference compound in functional assays (e.g., [35S]GTPγS binding) designed to differentiate between neutral antagonism and inverse agonism at this receptor subtype. This application is critical for screening and characterizing novel compounds targeting the D3 receptor in disorders such as schizophrenia, Parkinson's disease, and substance use disorders.

Comparative Studies of Aminotetralin Dopamine Receptor Ligands in Models of Dopaminergic Denervation

The finding that AJ-76's agonist-displacing effect is unaffected by nigrostriatal denervation, unlike its analog UH-232 [4], positions AJ-76 as a key control compound for studies investigating adaptive changes in postsynaptic dopamine receptor sensitivity following neuronal loss. This is particularly relevant for research into Parkinson's disease and other neurodegenerative conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AJ-76

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.